molecular formula C20H19NO5 B14922436 Pyridin-2-ylmethyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate

Pyridin-2-ylmethyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate

Cat. No.: B14922436
M. Wt: 353.4 g/mol
InChI Key: VAMMELHNLPVAGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-2-ylmethyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-2-ylmethyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and ensuring the purity of the starting materials to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-ylmethyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives .

Scientific Research Applications

Pyridin-2-ylmethyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridin-2-ylmethyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

pyridin-2-ylmethyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate

InChI

InChI=1S/C20H19NO5/c1-2-23-16-6-8-17(9-7-16)24-14-18-10-11-19(26-18)20(22)25-13-15-5-3-4-12-21-15/h3-12H,2,13-14H2,1H3

InChI Key

VAMMELHNLPVAGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OCC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.